molecular formula C16H19NO2S B281662 N-(2,5-dimethylphenyl)-4-ethylbenzenesulfonamide

N-(2,5-dimethylphenyl)-4-ethylbenzenesulfonamide

Cat. No. B281662
M. Wt: 289.4 g/mol
InChI Key: LVJVHQWAALLYPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethylphenyl)-4-ethylbenzenesulfonamide, also known as DEBS, is a sulfonamide compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as ethanol and methanol. DEBS is a structurally diverse compound that has been used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

N-(2,5-dimethylphenyl)-4-ethylbenzenesulfonamide binds to the active site of carbonic anhydrase, inhibiting its activity. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. This reaction is essential for acid-base balance and ion transport in the body. By inhibiting carbonic anhydrase, N-(2,5-dimethylphenyl)-4-ethylbenzenesulfonamide disrupts these processes, leading to a decrease in pH and an increase in the concentration of carbon dioxide in the body.
Biochemical and physiological effects:
N-(2,5-dimethylphenyl)-4-ethylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-(2,5-dimethylphenyl)-4-ethylbenzenesulfonamide inhibits the activity of carbonic anhydrase in a dose-dependent manner. In vivo studies have shown that N-(2,5-dimethylphenyl)-4-ethylbenzenesulfonamide decreases the pH and increases the concentration of carbon dioxide in the blood, leading to respiratory acidosis. N-(2,5-dimethylphenyl)-4-ethylbenzenesulfonamide has also been shown to have anti-inflammatory and analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

N-(2,5-dimethylphenyl)-4-ethylbenzenesulfonamide has several advantages as a tool compound for scientific research. It is a structurally diverse compound that can be easily synthesized and modified to produce novel compounds with potential biological activity. N-(2,5-dimethylphenyl)-4-ethylbenzenesulfonamide is also relatively stable and can be stored for long periods of time. However, N-(2,5-dimethylphenyl)-4-ethylbenzenesulfonamide has several limitations. It is a potent inhibitor of carbonic anhydrase, which may limit its use in some experiments. N-(2,5-dimethylphenyl)-4-ethylbenzenesulfonamide also has a relatively short half-life in vivo, which may limit its use in animal studies.

Future Directions

There are several future directions for research on N-(2,5-dimethylphenyl)-4-ethylbenzenesulfonamide. One area of research is the development of novel sulfonamide compounds based on the structure of N-(2,5-dimethylphenyl)-4-ethylbenzenesulfonamide. These compounds may have potential therapeutic applications in the treatment of diseases such as cancer and inflammation. Another area of research is the study of the role of carbonic anhydrase in various biological processes. N-(2,5-dimethylphenyl)-4-ethylbenzenesulfonamide may be a useful tool for studying the role of carbonic anhydrase in these processes. Finally, the development of new methods for synthesizing and modifying N-(2,5-dimethylphenyl)-4-ethylbenzenesulfonamide may lead to the discovery of novel compounds with potential biological activity.

Synthesis Methods

N-(2,5-dimethylphenyl)-4-ethylbenzenesulfonamide can be synthesized by the reaction of 2,5-dimethylphenylamine and 4-ethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is then purified by recrystallization or column chromatography. The yield of the reaction is typically around 50-60%.

Scientific Research Applications

N-(2,5-dimethylphenyl)-4-ethylbenzenesulfonamide has been extensively used in scientific research as a tool compound. It has been used as a pharmacological probe to study the role of sulfonamide compounds in various biological processes. N-(2,5-dimethylphenyl)-4-ethylbenzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a key role in acid-base balance and ion transport in the body. N-(2,5-dimethylphenyl)-4-ethylbenzenesulfonamide has also been used as a substrate for the synthesis of novel sulfonamide compounds with potential biological activity.

properties

Molecular Formula

C16H19NO2S

Molecular Weight

289.4 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-4-ethylbenzenesulfonamide

InChI

InChI=1S/C16H19NO2S/c1-4-14-7-9-15(10-8-14)20(18,19)17-16-11-12(2)5-6-13(16)3/h5-11,17H,4H2,1-3H3

InChI Key

LVJVHQWAALLYPH-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C)C

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C)C

Origin of Product

United States

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